Product packaging for 3-Iodo-L-Phenylalanine(Cat. No.:CAS No. 20846-39-3)

3-Iodo-L-Phenylalanine

Cat. No.: B1611771
CAS No.: 20846-39-3
M. Wt: 291.09 g/mol
InChI Key: BABTYIKKTLTNRX-QMMMGPOBSA-N
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Description

Overview of 3-Iodo-L-Phenylalanine as an Amino Acid Derivative

This compound is a derivative of the essential amino acid L-phenylalanine, distinguished by the substitution of an iodine atom at the meta- (3-) position of the phenyl ring. ontosight.ai This modification classifies it as a halogenated, unnatural amino acid. ontosight.aimedchemexpress.com The introduction of the iodine atom significantly alters the molecule's properties, making it a valuable tool in various scientific research fields, including biochemistry and medicinal chemistry. ontosight.aichemimpex.com

The synthesis of this compound can be achieved through several chemical pathways, typically involving the electrophilic aromatic substitution of L-phenylalanine to introduce the iodine atom. ontosight.ai Its structure and properties are well-characterized, and it is commercially available for research purposes. ontosight.aichemimpex.com

Below is a table summarizing the key properties of this compound:

PropertyValue
Synonyms (S)-2-Amino-3-(3-iodophenyl)propanoic acid, m-Iodo-L-phenylalanine, L-Phe(3-I)-OH
Molecular Formula C₉H₁₀INO₂
Molecular Weight 291.1 g/mol chemimpex.com or 307.09 g/mol ontosight.ai
CAS Number 20846-39-3
Appearance Off-white powder
Melting Point > 200 °C (decomposes)
Purity ≥ 99% (HPLC)

Note: Discrepancies in molecular weight may exist between different sources.

Historical Context of Halogenated Amino Acids in Biomedical Sciences

The use of halogenated compounds in medicine and science has a long history. Iodine itself was discovered in 1811 and was later linked to the treatment of goiter in 1820. wikipedia.orgmdpi.com In biological systems, iodine is a crucial component of the thyroid hormones thyroxine (T4) and triiodothyronine (T3), which are synthesized from the amino acid tyrosine. nih.govfiveable.mewikipedia.org This natural process of iodinating an amino acid highlighted the potential for using halogenation to modify the properties of biological molecules.

The deliberate incorporation of halogen atoms into amino acids and other molecules became a significant strategy in medicinal chemistry and drug development. encyclopedia.pub Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. encyclopedia.pubacs.org For instance, the introduction of fluorine has been used to study peptide and protein structures, while bromination of tryptophan has been explored to enhance the activity of bioactive molecules. encyclopedia.pubmdpi.com

This historical understanding of how halogenation affects molecular properties paved the way for the development of synthetic halogenated amino acids like this compound for specific research applications.

Significance of this compound in Contemporary Research

This compound has emerged as a significant compound in modern biomedical research due to its unique characteristics. chemimpex.com Its primary applications lie in its use as a precursor for radiolabeled compounds for diagnostic imaging and in the study of amino acid transport and protein engineering. ontosight.aichemimpex.com

Key Research Applications:

Diagnostic Imaging: When labeled with a radioactive isotope of iodine (e.g., Iodine-123), this compound can be used as a tracer in Single Photon Emission Computed Tomography (SPECT) imaging. snmjournals.orgnih.govresearchgate.net Because many tumor cells exhibit increased amino acid transport compared to normal cells, radiolabeled amino acids like iodinated phenylalanine derivatives can accumulate in tumors, allowing for their visualization. snmjournals.orggoogle.comiaea.org Studies have investigated its potential for imaging various cancers, including gliomas and pancreatic cancer. nih.govresearchgate.netiaea.orgnih.gov

Amino Acid Transport Studies: The compound is utilized to investigate the mechanisms of amino acid transport systems, particularly the L-type amino acid transport system (LAT), which is often overexpressed in cancer cells. snmjournals.orgsnmjournals.org Understanding how this compound is transported into cells provides insights into tumor metabolism and potential therapeutic targets. snmjournals.org

Protein Engineering and Genetic Code Expansion: As an unnatural amino acid, this compound can be incorporated into proteins at specific sites. medchemexpress.comszabo-scandic.comnih.gov This technique is valuable for studying protein structure and function. medchemexpress.comchemimpex.com The introduction of the heavy iodine atom can also facilitate X-ray crystallography studies for determining protein structures. nih.gov Research has shown its efficiency in the reassignment of specific codons in E. coli, demonstrating its utility in expanding the genetic code. medchemexpress.comszabo-scandic.com

The following table summarizes key research findings involving iodinated phenylalanine derivatives:

Research AreaKey Findings
Glioma Imaging (SPECT) Studies comparing p-[¹²³I]iodo-L-phenylalanine (IPA) with L-3-[¹²³I]-iodo-alpha-methyl-tyrosine (IMT) found that while IMT showed higher tumor-to-brain ratios, IPA exhibited persistent accumulation, suggesting its potential for therapeutic applications when labeled with I-131. nih.govresearchgate.netsigmaaldrich.com
Pancreatic Cancer Imaging Research has shown that p-[¹²³I]iodo-L-phenylalanine (IPA) accumulates significantly in human pancreatic tumor cells, primarily through the L-system and ASC-system amino acid transporters, making it a promising tracer for the differential diagnosis of pancreatic cancer. iaea.orgnih.gov
Amino Acid Transport In vivo studies in tumor-bearing mice demonstrated that ¹²³I-2-iodo-L-phenylalanine is taken up specifically by the overexpressed LAT1 system in tumors, highlighting its specificity as a tumor tracer. snmjournals.org
Protein Structure Determination The site-specific incorporation of p-iodo-L-phenylalanine into proteins has been shown to facilitate the determination of protein crystal structures using X-ray crystallography, without significantly perturbing the protein's overall structure. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10INO2 B1611771 3-Iodo-L-Phenylalanine CAS No. 20846-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABTYIKKTLTNRX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587780
Record name 3-Iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20846-39-3
Record name 3-Iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-L-phenylalanine
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Synthetic Methodologies for 3 Iodo L Phenylalanine and Its Derivatives

Chemical Synthesis Routes for 3-Iodo-L-Phenylalanine

Direct synthesis of the unprotected amino acid requires methods that are compatible with the free amino and carboxyl groups.

Electrophilic aromatic substitution is a fundamental strategy for the direct iodination of L-phenylalanine. ontosight.ai Given that the aminoalkyl substituent is an ortho-, para-directing group, direct iodination tends to yield a mixture of isomers, primarily 4-iodo- and 2-iodo-L-phenylalanine. However, specific reagents and conditions can influence the regioselectivity.

A notable method for direct oxidative iodination employs a mixture of iodic acid (HIO₃) and molecular iodine (I₂). nih.gov This combination, sometimes referred to as Suzuki's reagent, provides an alternative to older methods like the Sandmeyer reaction, which requires starting from a nitro- or amino-substituted phenylalanine. nih.gov The reaction proceeds via an electrophilic species, potentially a dioxoiodonium ion, generated in situ. nih.gov The process typically involves heating L-phenylalanine with sodium iodate (B108269) (NaIO₃) and iodine in an acidic medium, such as a mixture of acetic acid and sulfuric acid. nih.gov

Reagent SystemConditionsProductReference
NaIO₃, I₂, AcOH/H₂SO₄70 °C4-Iodo-L-phenylalanine nih.gov

This interactive table summarizes an example of electrophilic iodination conditions.

Historically, the Sandmeyer reaction was a precedent for installing iodine onto the phenylalanine ring. This multi-step process typically starts with the nitration of phenylalanine, followed by reduction of the nitro group to an amine, diazotization of the amine, and subsequent displacement of the diazonium group with iodide. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful and versatile tools for forming carbon-carbon bonds. core.ac.ukmdpi.com While often used to modify an existing iodo-phenylalanine scaffold (e.g., coupling an aryl boronic acid to 4-iodo-L-phenylalanine), the underlying principles are central to the synthesis of complex phenylalanine derivatives. mdpi.com These reactions are valued for their mild conditions, high functional group tolerance, and compatibility with aqueous solvents. mdpi.com

The general Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. core.ac.uk For creating aryl-substituted phenylalanines, a protected iodophenylalanine is typically coupled with various arylboronic acids. mdpi.com Common catalysts include palladium acetate (B1210297) (Pd(OAc)₂) or more complex systems with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity. core.ac.ukmdpi.comnih.gov

Catalyst SystemSubstratesConditionsProductReference
[Pd(OAc)₂(ADHP)₂]4-iodo-phenylalanine, fluorescent boronic acidAqueous solutionFluorescent cross-coupled product core.ac.uk
Pd(OAc)₂, P(o-tolyl)₃Protected L-tyrosine triflate, aryl boronic acidsDME/H₂OAryl substituted phenylalanines mdpi.com

This interactive table provides examples of Suzuki-Miyaura reaction conditions for modifying phenylalanine derivatives.

Beyond direct electrophilic substitution, other pathways have been developed for synthesizing iodinated phenylalanines. One such method is the copper(I)-assisted nucleophilic substitution (a halogen exchange or Finkelstein-type reaction). This approach has been successfully used to synthesize 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine. nih.gov The reaction is driven by the higher nucleophilicity of iodide compared to bromide and the insolubility of the resulting copper(I) bromide. Optimization of this reaction involves heating the bromo-precursor with sodium iodide and a copper(I) source, such as copper(I) sulfate (B86663) (CuSO₄) with a reducing agent like tin(II) sulfate (SnSO₄), at high temperatures. nih.gov This method provides a direct route to the iodinated compound from a more readily available brominated analogue and avoids cumbersome multi-step stereospecific syntheses. nih.gov

More recent developments in synthesizing halogenated aromatic amino acids include electrophilic desilylation and deboronation reactions. researchgate.net These methods involve reacting an aryl-silicon or aryl-boron precursor with an electrophilic halogen source. For instance, a 4-triethylsilyl-L-phenylalanine precursor can be reacted to yield the corresponding 4-halogenated phenylalanine. researchgate.net These techniques offer alternative strategies, particularly for the introduction of radiohalogens. researchgate.net

Synthesis of Protected this compound Derivatives

For applications like peptide synthesis, the amino and/or carboxyl groups of this compound must be protected to prevent unwanted side reactions. The two most common amine protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The Boc group is a widely used protecting group in peptide chemistry. The synthesis of Boc-3-iodo-L-phenylalanine typically involves reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov The reaction is generally carried out in a mixed solvent system, such as water and methanol, in the presence of a mild base like triethylamine (B128534) (Et₃N) to neutralize the acid formed during the reaction. nih.gov The resulting N-Boc-3-iodo-L-phenylalanine is a stable, crystalline solid that serves as a crucial building block for solution-phase peptide synthesis and for creating other derivatives. chemimpex.comnih.gov

Starting MaterialReagentBaseSolventProductReference
4-Iodo-L-phenylalanineBoc₂OEt₃NH₂O/MeOHBoc-4-iodo-L-phenylalanine nih.gov

This interactive table shows typical conditions for Boc-protection, illustrated with the 4-iodo isomer.

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability. chemimpex.com The synthesis of Fmoc-3-iodo-L-phenylalanine involves the reaction of this compound with an Fmoc-donating reagent. Common reagents for this purpose include 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically performed in an aqueous solvent mixture (e.g., aqueous acetone (B3395972) or dioxane) with a base such as sodium bicarbonate or sodium carbonate to facilitate the reaction and neutralize byproducts. The resulting Fmoc-3-iodo-L-phenylalanine is an essential precursor for incorporating this non-canonical amino acid into peptides using automated synthesizers. chemimpex.comchemimpex.com

Radiosynthesis of Radiolabeled Iodo-L-Phenylalanine for Research Applications

The introduction of a radioactive iodine isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I, into the phenylalanine structure allows for its use as a tracer in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). mdpi.com The success of these applications hinges on efficient and reliable radiosynthesis methods that yield a product suitable for in vivo use.

Copper(I)-catalyzed isotopic exchange is a prominent method for the radioiodination of aromatic compounds, including iodo-L-phenylalanine derivatives. mdpi.comsnmjournals.org This technique involves the exchange of a stable iodine atom on the precursor molecule with a radioactive iodine isotope. The presence of a Cu(I) catalyst is essential as it facilitates the nucleophilic attack of the radioactive iodide on the carbon-halogen bond of the aromatic ring. mdpi.com This catalysis typically results in higher radiochemical yields (RCY) compared to uncatalyzed reactions, which often require harsh conditions and produce low yields. mdpi.com

The process is generally performed under acidic and reducing conditions. snmjournals.org A Cu(II) salt, such as copper(II) sulfate, is often used as the source of the catalyst, which is then reduced in situ to the active Cu(I) species by a reducing agent like stannous sulfate (SnSO₄). snmjournals.org The reaction is sensitive to various parameters, including temperature, pH, and the concentration of reagents. For instance, the radiosynthesis of 4-[¹³¹I]iodo-L-phenylalanine involves heating a mixture of the precursor, sodium [¹³¹I]iodide, copper(II) sulfate, and L-ascorbic acid at elevated temperatures. nih.gov Similarly, [¹²³I]-2-iodo-L-phenylalanine can be prepared via a one-pot kit formulation using Cu(I)-assisted isotopic exchange, achieving high radiochemical purity after purification. snmjournals.org

Table 1: Reaction Conditions for Cu(I)-Assisted Radioiodination of Iodo-L-Phenylalanine Derivatives This table summarizes typical reaction parameters from published research findings.

Parameter Condition for 2-Iodo-L-phenylalanine snmjournals.org Condition for 4-Iodo-L-phenylalanine nih.gov
Precursor 1.0 mg 2-I-L-phenylalanine 2.5 mg/ml 4-iodo-L-phenylalanine
Radioisotope ¹²³I or ¹²⁵I ¹³¹I
Catalyst 0.2 mg CuSO₄ 0.10 mol/l aqueous Cu(II) sulphate
Reducing Agent 0.5 mg SnSO₄ N/A (L-ascorbic acid present)
Additives 2.5 mg citric acid, 1.3 mg gentisic acid L-ascorbic acid, 30% HCl
Temperature 100°C 90°C (evaporation) then 165°C (reaction)
Time 60 min 60 min
Radiochemical Yield >98% (after filtration) 88 ± 10%
Radiochemical Purity >99% Not specified

The availability of a high-quality precursor is a prerequisite for successful radioiodination. For isotopic exchange methods, the direct precursor is the non-radioactive iodo-L-phenylalanine molecule itself. The synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine using a Cu(I)-assisted nucleophilic halogen exchange has been optimized through experimental design. nih.gov This method represents an alternative to more complex, multi-step stereospecific syntheses. nih.gov Key parameters influencing the yield of this precursor synthesis include temperature, reaction time, and the concentrations of the starting material, sodium iodide, copper sulfate, and a reducing agent. nih.gov

An alternative strategy for producing no-carrier-added (n.c.a.) radioiodinated phenylalanine involves iododestannylation. mdpi.com This approach requires the synthesis of an organotin precursor, such as N-Boc-protected tributylstannyl-L-phenylalanine. mdpi.comnih.govsnmjournals.org The synthesis starts with the corresponding N-Boc-protected bromo- or iodo-L-phenylalanine, where the halogen atom is replaced by a tributylstannyl group. mdpi.com This tin precursor is then reacted with a radioiodide isotope in the presence of an oxidizing agent like Chloramine-T to yield the final radiolabeled product after deprotection. mdpi.comsnmjournals.org

Table 2: Optimized Conditions for Synthesis of 2-Iodo-L-Phenylalanine Precursor Based on the optimization of Cu¹⁺-assisted nucleophilic exchange from 2-bromo-L-phenylalanine. nih.gov

Parameter Optimal Value
Starting Material 2-bromo-L-phenylalanine (61 mM)
Iodine Source NaI (485 mM)
Catalyst CuSO₄ (10 mM)
Reducing Agent SnSO₄ (90 mM)
Additives Citric Acid (90 mM), Gentisic Acid (100 mM)
Temperature 180°C
Reaction Time 24 hours
Resulting Yield >74%

Maintaining the stereochemical integrity of L-phenylalanine derivatives during synthesis and radiolabeling is of paramount importance. Biological systems, particularly amino acid transporters that facilitate the uptake of these tracers into tumor cells, are highly stereospecific. ugent.be The L-isomer of iodo-phenylalanine is recognized and transported by systems like the L-type amino acid transporter 1 (LAT1), whereas the D-isomer may exhibit different transport kinetics and affinities. ugent.be Therefore, the presence of the D-isomer as a contaminant can compromise the specificity and quantitative accuracy of imaging studies.

Synthetic methods, especially those involving harsh conditions like high temperatures, must be carefully controlled to prevent racemization (the conversion of the L-isomer to a mixture of L- and D-isomers). The Cu(I)-assisted nucleophilic exchange method for preparing 2-iodo-L-phenylalanine has been shown to proceed without detectable racemization. nih.govugent.be Quality control analysis using chiral High-Performance Liquid Chromatography (HPLC) is the standard method for confirming the enantiomeric purity of the final radiolabeled product. snmjournals.orgnih.govugent.be Studies consistently report high enantiomeric purity for radiolabeled amino acids, often exceeding 95% or 99%, ensuring that the biological activity of the tracer is attributable to the desired L-isomer. snmjournals.orgnih.govugent.bed-nb.infonih.gov

Table 3: Reported Stereochemical Purity for Radiolabeled Phenylalanine Derivatives This table highlights the high enantiomeric purity achieved in various radiosyntheses, as confirmed by chiral HPLC.

Compound Synthesis Method Enantiomeric Purity Reference
[¹²³I/¹²⁵I]-2-Iodo-L-phenylalanine Cu(I)-assisted isotopic exchange No detectable D-isomer snmjournals.org
2-Iodo-L-phenylalanine (precursor) Cu(I)-assisted nucleophilic exchange No racemization detected nih.gov
6-[¹⁸F]-fluoro-L-DOPA Nucleophilic Substitution >96% snmjournals.org
6-[¹⁸F]-fluoro-L-DOPA Chiral Phase Transfer Catalysis 98.6 ± 0.4% d-nb.info
[¹⁸F]FEP / [¹⁸F]FPP Nucleophilic Fluorination >95% nih.gov

Application in Peptide and Protein Chemistry Research

3-Iodo-L-Phenylalanine as a Building Block in Peptide Synthesis

The incorporation of this compound into peptide chains provides a chemical handle for postsynthetic modifications and can be used to create peptides with constrained geometries, thereby influencing their biological properties.

This compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. chemimpex.com The amino acid is typically protected with a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group on its α-amino group to allow for sequential addition to a growing peptide chain anchored to a solid support.

A significant application of incorporating this compound is in the synthesis of "stapled" peptides. This technique involves creating a covalent bridge between the this compound residue and another aromatic residue, such as tryptophan, within the same peptide chain. This intramolecular cyclization is achieved through a palladium-catalyzed C–H activation process, which can be performed directly on the resin-bound peptide. nih.gov Researchers have established that placing the iodo-substituent at the meta position (position 3) is optimal for this intramolecular C–H arylation. nih.gov This stapling method creates conformationally constrained peptides, which is a key strategy for improving their therapeutic potential. nih.gov

The table below details research findings on the synthesis of constrained peptides using this method.

Peptide SequencePosition of 3-Iodo-L-PheTarget Residue for StaplingCatalyst/ConditionsOutcomeReference
Ac-Trp-Ala-Gly-Phe(3-I)-NH24Trp at position 1Pd(OAc)2, P(o-tol)3, K2CO3, DMASuccessful intramolecular stapling nih.gov
Ac-Phe(3-I)-Ala-Gly-Trp-NH21Trp at position 4Pd(OAc)2, P(o-tol)3, K2CO3, DMASuccessful intramolecular stapling nih.gov
Ac-Trp-Ala-Phe(3-I)-NH23Trp at position 1Pd(OAc)2, P(o-tol)3, K2CO3, DMASuccessful intramolecular stapling nih.gov

The therapeutic application of natural peptides is often limited by their conformational flexibility and susceptibility to degradation by proteases. nih.govamericanpeptidesociety.org Introducing unnatural amino acids like this compound and creating constrained structures like stapled peptides are effective strategies to overcome these limitations. nih.gov

By locking a peptide into a specific, biologically active conformation, stapling can enhance its binding affinity to its target receptor. mdpi.com This conformational rigidity also increases the peptide's resistance to proteolytic enzymes, thereby improving its metabolic stability and extending its half-life in vivo. americanpeptidesociety.orgmdpi.com The iodine atom itself can contribute to altered pharmacokinetic properties and can serve as a precursor for further modifications, potentially enhancing therapeutic efficacy. chemimpex.com The introduction of bulky, non-natural side chains can sterically hinder the approach of proteases, further contributing to the stability of the peptide backbone. mdpi.com

Protein Engineering and Modification using this compound

Beyond synthetic peptides, this compound is a powerful tool for protein engineering, enabling the creation of novel proteins with enhanced or altered functions and facilitating structural studies. chemimpex.com

The precise, site-specific incorporation of this compound into proteins is achieved through the expansion of the genetic code. chemimpex.commedchemexpress.com This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that does not cross-react with the host cell's endogenous machinery. nih.gov A stop codon, typically the amber codon (UAG), is introduced into the gene of interest at the desired location via site-directed mutagenesis. nih.govnih.gov The engineered synthetase is specifically designed to recognize this compound and charge the corresponding engineered tRNA. This charged tRNA then recognizes the amber codon during translation, inserting this compound into the growing polypeptide chain instead of terminating protein synthesis. nih.govyoutube.com This method has been successfully demonstrated for incorporating similar iodinated amino acids in both bacterial (E. coli) and mammalian cell systems. nih.govoup.com

The most significant impact of the iodine substitution is its utility in X-ray crystallography for protein structure determination. nih.gov The heavy iodine atom is a strong anomalous scatterer of X-rays. h1.co Incorporating it site-specifically into a protein provides the necessary phasing information to solve the protein's crystal structure, a technique known as single-wavelength anomalous dispersion (SAD). nih.govesrf.fr This can simplify the structure determination process, particularly for large proteins or membrane proteins where other phasing methods are challenging. h1.coesrf.fr

This compound is explicitly used as a tool for genetic code expansion and protein engineering. medchemexpress.comamericanchemicalsuppliers.com The technology allows researchers to move beyond the canonical 20 amino acids and install novel chemical functionalities into proteins. acs.org The process relies on hijacking a codon, often a stop codon like UAG (amber) or UGA (opal), or even reassigning a sense codon, to encode the unnatural amino acid. medchemexpress.comsigmaaldrich.comnih.gov Research has indicated that this compound demonstrates high efficiency in the reassignment of the serine AGU codon and also has some effect on the serine UCG codon. medchemexpress.com This ability to site-specifically introduce an iodinated aromatic ring opens up possibilities for studying protein-protein interactions, probing enzyme mechanisms, and creating proteins with novel catalytic or binding properties. chemimpex.comchemimpex.com

Application in Structural Biology: X-ray Crystallography and Phasing

One of the major hurdles in determining the structure of a protein using X-ray crystallography is the "phase problem." While the diffraction pattern of X-rays passing through a protein crystal provides information about the amplitude of the scattered waves, the phase information is lost. Experimental phasing methods are employed to overcome this issue, and this compound has proven to be a useful tool in this context.

Single-Wavelength Anomalous Dispersion (SAD) is a powerful technique for solving the phase problem in X-ray crystallography. This method relies on the ability of heavy atoms to scatter X-rays anomalously, meaning that the scattering factor of the atom has both a real and an imaginary component. The iodine atom in this compound is an effective anomalous scatterer, particularly at the copper Kα wavelength (Cu Kα, λ = 1.54 Å) commonly available in-house X-ray sources. researchgate.net

By incorporating this compound into a protein, researchers can introduce a strong anomalous signal that can be used to determine the initial phases and ultimately solve the protein structure. This approach offers the advantage of not requiring a synchrotron beamline, making it more accessible for many laboratories. nih.gov

ParameterValue
Protein Bacteriophage T4 Lysozyme (Phe153 -> p-iodo-L-phenylalanine mutant)
PDB ID 1T6H
Resolution 2.01 Å
Space Group P 32 2 1
Unit Cell Dimensions (a, b, c) 59.67 Å, 59.67 Å, 97.57 Å
Unit Cell Angles (α, β, γ) 90°, 90°, 120°
R-Value Work 0.157
R-Value Free 0.210

Table 1: Crystallographic data for T4 Lysozyme with incorporated p-iodo-L-phenylalanine. Data sourced from the Protein Data Bank (PDB ID: 1T6H). rcsb.org

Racemic and quasi-racemic crystallography are innovative techniques that can facilitate the crystallization of proteins that are otherwise difficult to crystallize. Racemic crystallography involves crystallizing an equimolar mixture of the naturally occurring L-protein and its chemically synthesized mirror image, the D-protein. ucla.edu This can lead to the formation of centrosymmetric crystals, which can simplify the process of structure determination. wikipedia.org

Quasi-racemic crystallization is an extension of this concept where the L- and D-proteins are not perfect mirror images of each other but are structurally very similar. researchgate.net For example, a modified L-protein containing an unnatural amino acid can be co-crystallized with the native D-protein. nih.gov This approach can be particularly useful for determining the structures of proteins with post-translational modifications or incorporated unnatural amino acids, as it can help to overcome crystallization challenges and provide insights into the structural consequences of the modification. nih.gov

While the application of this compound in quasi-racemic crystallization is not yet widely documented in scientific literature, the principles of the technique suggest its potential utility. The introduction of an iodine atom represents a relatively small change to the phenylalanine side chain, making it a plausible candidate for forming quasi-racemic crystals with its D-enantiomer or a D-protein containing a native phenylalanine at the corresponding position.

The primary requirements for successful quasi-racemic crystallization include the ability to synthesize both the L- and D-forms of the protein or peptide. nih.gov The two molecules must also be sufficiently similar in shape to pack into a crystal lattice that approximates a centrosymmetric arrangement. nih.gov

StepDescriptionRationale
1. Synthesis Chemical synthesis of both the L-protein (containing this compound) and the corresponding D-protein (with or without the iodine modification).To obtain the two "quasi-enantiomeric" molecules required for co-crystallization.
2. Co-crystallization Setting up crystallization trials with an equimolar mixture of the L- and D-proteins.To promote the formation of a quasi-racemic crystal lattice, which is often more favorable for crystallization than the individual enantiomers.
3. Structure Determination Solving the crystal structure using X-ray diffraction. The presence of the iodine atom in the L-protein could potentially be used for phasing.The quasi-centrosymmetric nature of the crystal can simplify the phase problem, and the anomalous signal from the iodine can provide an additional tool for phasing.

Table 2: Conceptual workflow for the application of this compound in quasi-racemic crystallization.

The successful application of quasi-racemic crystallization with other modified amino acids, such as pentafluorophenylalanine, demonstrates the potential of this method for studying the structural effects of unnatural amino acid incorporation. nih.gov Future research may explore the use of this compound in this context to further expand the toolkit of protein crystallographers.

Research on Biological and Pharmacological Significance

3-Iodo-L-Phenylalanine in Metabolic Pathway Research

The study of metabolic pathways is crucial for understanding normal physiological processes and the pathobiology of various diseases. This compound, particularly in its radiolabeled forms, has emerged as a significant tracer for investigating amino acid metabolism and transport.

Amino acid transporters are integral membrane proteins that facilitate the movement of amino acids across cellular membranes. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is overexpressed in many types of cancer cells to meet their high demand for essential amino acids for growth and proliferation.

Researchers have utilized radio-iodinated analogues of phenylalanine to study the activity of these transport systems. For instance, p-[¹²³I]-iodo-L-phenylalanine has been investigated for its potential in medical imaging to detect tumors. These studies have shown that the uptake of such analogues is mediated by specific amino acid transporters, including the L-system. The affinity of these iodinated compounds for transporters like LAT1 allows for the visualization and characterization of transporter activity in both healthy and diseased tissues. The table below summarizes the key characteristics of LAT1.

FeatureDescription
Transporter Type L-type amino acid transporter 1 (LAT1)
Function Mediates the transport of large neutral amino acids (e.g., phenylalanine, tyrosine, leucine) across the cell membrane.
Mechanism Sodium-independent, obligatory exchanger.
Tissue Distribution Highly expressed in the blood-brain barrier, placenta, and various cancer cells.
Clinical Relevance A target for drug delivery to the brain and a potential biomarker and therapeutic target in cancer.

This table provides a general overview of the L-type amino acid transporter 1 (LAT1).

Disorders of amino acid metabolism, such as Phenylketonuria (PKU), arise from defects in the enzymes responsible for breaking down specific amino acids. PKU is caused by a deficiency in the enzyme phenylalanine hydroxylase, leading to the accumulation of phenylalanine in the blood and brain, which can cause severe intellectual disability if untreated nih.govnih.gov.

While direct research utilizing this compound in the context of PKU is not extensively documented in the provided search results, the use of phenylalanine analogues is crucial for understanding the broader mechanisms of phenylalanine metabolism and transport. In PKU, elevated levels of phenylalanine can saturate the transporters at the blood-brain barrier, impeding the transport of other essential amino acids like tyrosine and tryptophan, which are necessary for the synthesis of neurotransmitters youtube.com. Studying the transport of analogues like this compound can provide insights into the competitive inhibition of these transporters and the neurological consequences of high phenylalanine levels.

The cellular uptake of amino acids is a fundamental process for cell survival and function. This compound has been instrumental in elucidating these uptake mechanisms, particularly in cancer cells. Studies using radio-iodinated L-phenylalanine have demonstrated that its accumulation in tumor cells is an active process, dependent on temperature and pH, and is mediated by specific carrier proteins.

Research has shown that the uptake of p-[¹²³I]iodo-L-phenylalanine in pancreatic tumor cells is primarily facilitated by the L-system and the Alanine, Serine, and Cysteine-preferring (ASC) system transporters. The high affinity of these transporters for iodinated phenylalanine analogues leads to their significant accumulation in tumor cells, a property that is exploited for diagnostic imaging.

Enzyme Activity and Interaction Studies with this compound

The interaction of small molecules with enzymes as either substrates or inhibitors is a cornerstone of pharmacology and drug development. This compound's structural similarity to natural amino acids makes it an interesting candidate for studying enzyme kinetics and for applications in protein purification.

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. It catalyzes the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone nih.gov. Due to its role in pigmentation, tyrosinase inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders.

Given that L-phenylalanine can be a competitive inhibitor of tyrosinase, it is plausible that this compound also exhibits inhibitory effects on this enzyme nih.gov. The presence of the bulky iodine atom at the meta position of the phenyl ring could influence its binding to the active site of tyrosinase, potentially leading to competitive inhibition by mimicking the natural substrate, L-tyrosine. However, it is also possible that this compound could act as a substrate, albeit likely at a different rate than L-tyrosine, due to the electronic effects of the iodine substituent. L-DOPA itself can also act as a substrate for tyrosinase srce.hrnih.gov.

The table below summarizes the potential interactions of phenylalanine and its derivatives with tyrosinase.

CompoundPotential RoleMechanism
L-PhenylalanineCompetitive InhibitorCompetes with the natural substrate, L-tyrosine, for binding to the active site of tyrosinase nih.gov.
This compound Potential Competitive InhibitorStructural similarity to L-phenylalanine suggests it may also act as a competitive inhibitor.
L-TyrosineNatural SubstrateHydroxylated to L-DOPA by tyrosinase nih.gov.
L-DOPASubstrateOxidized to dopaquinone by tyrosinase srce.hrnih.gov.

This table outlines the likely interactions of L-phenylalanine and its derivatives with the enzyme tyrosinase based on available literature.

Affinity chromatography is a powerful technique for purifying proteins based on specific binding interactions between the protein of interest and a ligand immobilized on a chromatographic matrix sinobiological.comthermofisher.com. The unique properties of this compound make it a valuable tool in this context.

The incorporation of iodinated amino acids, such as p-iodo-L-phenylalanine, into proteins can be achieved through genetic code expansion techniques nih.gov. This site-specific incorporation of an iodine atom provides a unique tag that can be exploited for protein purification. The iodine atom can participate in specific interactions, such as halogen bonding, which could be utilized to design affinity resins with high specificity for the iodinated protein. Furthermore, the iodine atom can serve as a heavy-atom label for X-ray crystallography, aiding in the determination of protein structures nih.gov. This dual functionality makes this compound and its isomers valuable reagents in protein engineering and structural biology.

Research in Neuroscience and Neurotransmitter Systems

This compound, particularly in its radiolabeled forms, has become a valuable tool in neuroscience research. Its structural similarity to the essential amino acid L-phenylalanine allows it to be recognized by the body's transport systems, providing a window into cerebral amino acid metabolism and its relationship with neurotransmitter systems. L-phenylalanine is a critical precursor for the synthesis of key neurotransmitters, including dopamine and norepinephrine, which are vital for brain function. medicalnewstoday.comhealthline.com The study of this compound, therefore, offers insights into the metabolic pathways that support neurotransmission and how they are altered in pathological states.

Research into this compound's direct interaction with neurotransmitter systems often leverages its role as an analogue of L-phenylalanine. L-phenylalanine is a precursor to tyrosine, which is then converted into L-DOPA and subsequently dopamine. caringsunshine.com High concentrations of phenylalanine can competitively inhibit the enzymes tyrosine hydroxylase and tryptophan hydroxylase, which are the rate-limiting steps in the synthesis of dopamine and serotonin, respectively. nih.govbiorxiv.org This inhibition can lead to deficiencies in these crucial neurotransmitters, a central issue in the pathophysiology of the genetic disorder phenylketonuria (PKU). nih.govnih.govfrontiersin.org

Consequently, radiolabeled this compound is utilized as a tracer to study amino acid transport and metabolism in the brain. Its uptake reflects the activity of the large neutral amino acid (LNAA) transporter, the same system responsible for transporting neurotransmitter precursors like tyrosine and tryptophan across the blood-brain barrier. nih.gov By monitoring the distribution of iodinated phenylalanine, researchers can investigate conditions where competitive inhibition of amino acid transport might lead to neurotransmitter deficiencies. nih.govnih.gov While not directly modulating neurotransmitter receptors, its study provides crucial information on the substrate availability for neurotransmitter synthesis. biorxiv.org

The most significant application of this compound in the study of neurological disorders has been in the field of neuro-oncology, specifically in the imaging of gliomas. nih.govsnmjournals.org Radioactive isotopes of iodine, such as Iodine-123, are attached to L-phenylalanine to create a radiotracer, p-[¹²³I]-iodo-L-phenylalanine (IPA), for use with Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net

Gliomas and other brain tumors often exhibit an increased rate of amino acid uptake to support their rapid growth and protein synthesis. nih.govsnmjournals.org IPA leverages this metabolic characteristic. When introduced into the body, it is transported into tumor cells at a higher rate than into healthy brain tissue. This differential accumulation allows for the visualization of tumors that may be difficult to distinguish using other imaging modalities like MRI, especially in cases of low-grade gliomas or non-contrast-enhancing lesions. snmjournals.org

Studies have demonstrated the diagnostic performance of IPA-SPECT in differentiating gliomas from other types of brain lesions. snmjournals.org

Diagnostic Accuracy of IPA-SPECT in Suspected Glioma snmjournals.org

FindingResult
Sensitivity 80%
Specificity 100%
True Positive 40
False Positive 0
True Negative Non-neoplastic lesions & metastases
False Negative 10 (7 WHO II, 1 WHO III, 2 WHO IV)

One comparative study evaluated IPA against another amino acid tracer, L-3-[¹²³I]-iodo-alpha-methyl-tyrosine (IMT), for glioma imaging. The results showed that while the early tumor-to-brain ratios of both tracers were strongly correlated, IMT generally showed higher ratios, particularly in low-grade tumors. nih.gov However, a key finding was the persistent accumulation and prolonged retention of IPA in glioma cells, unlike the known washout of IMT. nih.gov This characteristic suggests that IPA, when labeled with a therapeutic radioisotope like Iodine-131, holds promise for future use in radionuclide-based therapy for gliomas. nih.govresearchgate.net

Comparison of IPA and IMT Tracers in Glioma Imaging nih.gov

ParameterL-3-[¹²³I]-iodo-alpha-methyl-tyrosine (IMT)p-[¹²³I]-iodo-L-phenylalanine (IPA)p-value
Mean Tumor-to-Brain Ratio (TBR) 1.95 ± 0.501.79 ± 0.42< 0.05
TBR in Low-Grade Gliomas 1.97 ± 0.531.70 ± 0.23> 0.5
TBR in High-Grade Gliomas 2.21 ± 0.442.21 ± 0.56= 0.167
Retention Characteristic Known wash-outPersistent accumulationN/A

Advanced Research Applications

Radiolabeling Techniques and Diagnostic Imaging

The iodine substituent in 3-Iodo-L-phenylalanine makes it highly suitable for radiolabeling applications, positioning it as a key component in the advancement of molecular imaging and targeted therapies chemimpex.com. By incorporating radioactive isotopes of iodine, researchers can create imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), two powerful non-invasive techniques used to visualize and quantify physiological processes at the molecular level.

Radiolabeled amino acids are increasingly utilized for tumor imaging because many types of cancer cells exhibit an increased rate of amino acid transport and protein synthesis to support their rapid growth nih.govmdpi.com. Unlike glucose-based tracers like 18F-FDG, amino acid tracers can sometimes offer higher specificity for tumor tissue over inflammatory processes nih.gov.

This compound and its isomers have been investigated as precursors for such imaging agents. For instance, its para-substituted counterpart, p-[123I]iodo-L-phenylalanine (IPA), has been clinically used for SPECT imaging of brain tumors, including gliomas nih.govsnmjournals.orgnih.gov. These agents are actively transported across the blood-brain barrier and accumulate in tumor cells, likely through overexpressed amino acid transporters like the L-type amino acid transporter 1 (LAT1) nih.govnih.govsnmjournals.org. While much of the clinical research has focused on the 2- and 4-iodo isomers, the principles of uptake via amino acid transporters are applicable to the 3-iodo form as well. The choice of radionuclide is critical; for example, Iodine-123 is used for SPECT imaging, while Iodine-124 is suitable for PET scans, allowing for the study of brain tumors both pre- and post-operatively researchgate.net.

The development of these tracers involves sophisticated radiosynthesis techniques. For example, the Cu¹⁺-assisted isotopic exchange method has been employed for the efficient preparation of radioiodinated phenylalanine derivatives in a one-pot kit formulation, facilitating their clinical application snmjournals.org.

Understanding the biodistribution—how a compound is distributed throughout the body—and metabolism of a radiotracer is crucial for its validation as a diagnostic agent. Studies using animal models, such as tumor-bearing mice, are essential for this purpose.

Research on isomers like 2-iodo-L-phenylalanine has shown rapid clearance from the blood, primarily through the kidneys and into the bladder, with low uptake in most healthy organs, including the abdomen and brain snmjournals.orgsnmjournals.orgsnmjournals.org. Crucially, these tracers demonstrate high and specific accumulation in tumor tissues. For example, studies with p-[123I]iodo-L-phenylalanine in models of pancreatic cancer showed significant tracer localization in tumors, reaching up to 22% of the injected dose per gram in orthotopic tumors, while uptake in surrounding tissues like the gastrointestinal tract remained moderate and decreased over time nih.gov.

The stability of the tracer in vivo is another critical factor. High-performance liquid chromatography (HPLC) analysis of blood samples from animal models has demonstrated that tracers like 123/125I-2-iodo-L-phenylalanine are metabolically stable, with minimal dehalogenation (release of free radioiodide) observed snmjournals.orgsnmjournals.org. This stability ensures that the detected signal accurately reflects the location of the tracer and not free iodine, which would accumulate in the thyroid.

TracerAnimal ModelKey Biodistribution FindingsCitation
p-[123I]iodo-L-phenylalanineSCID mice with human pancreatic adenocarcinomaRapid tumor localization (17-22% ID/g); moderate and decreasing uptake in GI tract and inflammation. nih.gov
123/125I-2-iodo-L-phenylalanineR1M rhabdomyosarcoma-bearing athymic miceFast blood clearance via kidneys; high and specific tumor uptake; metabolically stable. snmjournals.org
123I-2-iodo-D-phenylalanineR1M rhabdomyosarcoma-bearing athymic miceFaster blood clearance compared to L-isomer; fast and specific tumor uptake. snmjournals.orgsnmjournals.org

A significant challenge in neuro-oncology is distinguishing recurrent tumors from non-cancerous changes resulting from treatment, such as inflammation and radiation necrosis. Conventional imaging techniques like MRI are often unable to make this distinction definitively. Radiolabeled amino acid tracers offer a promising solution.

Amino acid-based PET and SPECT imaging can help delineate brain tumors from healthy tissue and other non-neoplastic alterations nih.gov. Studies have shown that while tumors avidly accumulate these tracers, areas of inflammation show significantly lower uptake snmjournals.orgnih.gov. For instance, in an animal model of acute inflammation, the uptake of 125I-2-iodo-L-phenylalanine was only slightly increased, in stark contrast to the high uptake of 18F-FDG in the same model snmjournals.org. This characteristic is vital for accurate diagnosis and for monitoring the true progression of a tumor during and after therapy nih.gov. In clinical studies involving patients with gliomas, p-[123I]iodo-L-phenylalanine SPECT demonstrated high specificity in differentiating primary brain tumors from non-neoplastic lesions researchgate.net.

Therapeutic Potential and Drug Development

Beyond its diagnostic applications, this compound holds potential as a therapeutic agent and a building block for drug development. Its ability to be selectively taken up by cancer cells opens avenues for targeted therapies that can deliver a cytotoxic payload directly to the tumor site, minimizing damage to surrounding healthy tissues.

The selective accumulation of iodinated phenylalanine analogues in tumors makes them attractive candidates for targeted radionuclide therapy. By replacing the diagnostic radioisotope (like 123I) with a therapeutic, particle-emitting radionuclide (such as 131I or 211At), the compound can be transformed from an imaging agent into a potent anti-cancer drug snmjournals.orggoogle.com.

For example, p-131I-iodo-L-phenylalanine (131I-IPA) has been developed and tested for its tumoricidal effects on gliomas snmjournals.org. When administered systemically, this agent can selectively deliver a therapeutic radiation dose to malignant glioma cells snmjournals.org. Astatine-211 is another promising radionuclide, as it emits high-energy alpha particles with a very short path length, which could deliver highly cytotoxic radiation to targeted cells while sparing adjacent healthy tissue google.com. The unnatural amino acid nature of this compound also makes it a candidate for incorporation into peptides to create therapeutics with enhanced stability or novel functionalities for targeted delivery medchemexpress.comnbinno.com.

Research has demonstrated that iodinated phenylalanine derivatives possess intrinsic antineoplastic (anti-cancer) properties. Studies have found that compounds like this compound and 4-iodo-L-phenylalanine can act as radiosensitizers, potentiating the cell-killing effect of external beam radiation therapy google.com. This synergistic effect is a significant area of investigation.

Radiosensitizing Effects in Combination Therapies

Research has demonstrated that iodinated L-phenylalanine derivatives, including this compound, possess intrinsic radiosensitizing properties. google.com These compounds have been shown to enhance the cell-killing (cytocidal) effects of radiation therapy, making them attractive candidates for combination treatments in oncology. google.com The mechanism involves potentiating the damage inflicted on malignant cells by therapeutic radiation. google.com

A significant area of this research involves the radiolabeled analog, p-131I-iodo-L-phenylalanine (131I-IPA), which combines the radiosensitizing effect with targeted radionuclide therapy. snmjournals.org Studies on experimental glioma models have shown that combining systemic radionuclide therapy with 131I-IPA and external beam photon radiotherapy leads to a significantly more effective treatment outcome than either therapy used alone. snmjournals.orgnih.gov This combination approach has been observed to prolong median survival times in animal models bearing human glioblastoma xenografts. nih.gov The rationale for this synergy is that the two modalities together can deliver a greater radiation dose to the tumor. researchgate.net The low-dose-rate irradiation from the radionuclide may sensitize tumor cells to the subsequent high-dose-rate external radiotherapy. researchgate.net

The specific accumulation of these iodinated amino acids in tumor cells, which overexpress certain amino acid transporters, concentrates the therapeutic and radiosensitizing agent at the target site while sparing normal tissues. google.comsnmjournals.org This targeted approach, combined with the enhancement of radiation effects, represents a promising strategy for treating aggressive cancers like malignant gliomas. google.comsnmjournals.org

Therapeutic StrategyAnimal ModelKey FindingsReference
131I-IPA MonotherapyRNU rats with Tx3868 and A1207 glioblastoma45% survival rate at day 120. nih.gov
External Radiotherapy (8 Gy) MonotherapyRNU rats with glioblastoma18%-25% survival rate at day 120. nih.gov
Combined 131I-IPA and External RadiotherapyRNU rats with glioblastoma55%-75% survival rates at day 120. nih.gov
Combined 131I-IPA and External RadiotherapyFischer-F98 glioma modelSignificant prolongation of median survival (P < 0.01). snmjournals.orgnih.gov

Research in Bioconjugation and Novel Material Synthesis

The carbon-iodine bond on the phenyl ring of this compound provides a versatile anchor for a variety of chemical coupling reactions. This feature is extensively exploited in bioconjugation, where the amino acid is used to link different molecules, and in the synthesis of new materials with unique properties.

The ability to genetically encode this compound and its isomers into proteins at specific sites opens up powerful avenues for bioconjugation. nih.gov Once incorporated into a protein's structure, the iodine atom serves as a reactive handle for site-selective modifications using cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. nih.gov This methodology allows for the precise attachment of various payloads, including fluorescent probes, which act as imaging agents. nih.gov

This technique provides a robust way to label proteins for functional studies, allowing researchers to track their localization, interactions, and conformational changes. nih.gov The genetic installation of meta-substituted phenylalanine derivatives, including this compound, provides a platform for linking proteins with a wide array of biophysical and biochemical probes. nih.gov The iodine atom can also serve as a precursor for radiolabeling, enabling the development of peptide-based imaging agents for molecular diagnostics. nbinno.com

This compound is classified as an unnatural amino acid that can be incorporated into proteins through techniques like genetic code expansion. medchemexpress.comnih.gov This involves reassigning a specific codon (e.g., an amber stop codon) to encode for the unnatural amino acid, allowing for its site-specific insertion into a growing polypeptide chain. nih.gov The result is a modified protein with a precisely placed iodo-phenylalanine residue.

This capability is highly valuable in protein engineering and structural biology. The introduction of the heavy iodine atom can facilitate X-ray crystallography studies for determining protein structures. nih.gov Furthermore, the unique properties of the incorporated amino acid can be used to create proteins with novel functions or enhanced stability. nih.gov

Beyond protein modification, this compound is a building block for novel peptide architectures. For instance, it can be used in intramolecular palladium-catalyzed C-H activation reactions to create "stapled" peptides. nih.gov In this process, a covalent bond is formed between a meta-iodo-phenylalanine residue and a tryptophan residue within the same peptide sequence, resulting in a constrained, cyclic structure with potentially enhanced biological activity and stability. nih.gov

ApplicationTechniquePurpose / OutcomeReference
Protein LabelingGenetic incorporation followed by Suzuki-Miyaura or Sonogashira cross-coupling.Site-specific attachment of fluorescent probes for imaging and functional studies. nih.gov
Modified Protein SynthesisGenetic code expansion (amber codon suppression).Creation of proteins with site-specifically incorporated iodo-phenylalanine for structural analysis or novel functions. nih.gov
Novel Peptide ArchitecturesIntramolecular Palladium-catalysed C–H activation.Synthesis of constrained, "stapled" peptides by forming a covalent bond between tryptophan and m-iodo-phenylalanine. nih.gov

Methodological Considerations in 3 Iodo L Phenylalanine Research

Analytical Techniques for Characterization and Purity Assessment

The accurate characterization and purity assessment of 3-Iodo-L-Phenylalanine and its derivatives are critical for reliable research outcomes. A suite of analytical techniques is employed for this purpose, each providing distinct and complementary information.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylalanine and its analogs. Isocratic HPLC methods with ultraviolet (UV) detection are commonly developed for quantifying these compounds in biological matrices like plasma. semanticscholar.orgnih.gov A typical analysis involves a protein precipitation step for sample preparation, followed by separation on a reverse-phase column, such as a C18 column. researchgate.net

Key parameters in HPLC method development include the mobile phase composition, which often consists of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile), and the UV detection wavelength, commonly set around 210 nm or 215 nm. researchgate.netresearchgate.net These methods are validated for linearity, with wide linear ranges being achievable. nih.gov The sensitivity of the technique is defined by the limits of detection (LOD) and quantitation (LOQ), which can reach levels as low as 0.05 µg/ml and 0.1 µg/ml, respectively, for phenylalanine. researchgate.net The entire analysis can be rapid, often completed in under 15 minutes. nih.gov

Table 1: Representative HPLC Parameters for Phenylalanine Analysis

Parameter Typical Value/Condition Source
Technique Isocratic Reverse-Phase HPLC semanticscholar.orgnih.gov
Column C18 researchgate.netrsc.org
Sample Prep Protein Precipitation researchgate.net
Detection UV Absorbance nih.govresearchgate.net
Wavelength 215 nm researchgate.net
Linear Range 0.1 - 20 µg/ml researchgate.net
Limit of Detection 0.05 µg/ml researchgate.net

Spectrophotometric techniques offer alternative and often complementary methods for the analysis of aromatic amino acids like phenylalanine. Difference-derivative absorbance spectrophotometry, for instance, can be used to investigate changes in the local environment of phenylalanine residues within proteins, providing information that is not easily detectable by standard difference spectrophotometry. nih.gov

Fluorometric methods have also been developed, demonstrating high sensitivity and selectivity. One such method for L-phenylalanine is based on its enzymatic conversion by phenylalanine ammonia-lyase (PAL) to ammonia and trans-cinnamic acid. The resulting ammonia is then reacted with o-phthalaldehyde (OPA) in the presence of sodium sulfite to yield a fluorescent product. nih.gov This approach is highly selective as the alkaline, sulfide-containing environment prevents OPA from reacting with other amino acids. nih.gov The method has a broad linear range, from 10 μM to 10 mM. nih.gov Derivatizing agents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are also used, reacting with the amino group under alkaline conditions to form a product with a distinct absorbance maximum, which can be quantified. researchgate.net

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and quantification of phenylalanine and its analogs. researchgate.net This technique provides high accuracy and specificity, enabling the differentiation of isomers when appropriate chromatography is applied prior to ionization and analysis. researchgate.net

LC-MS/MS analysis allows for precise mass determination of the parent molecule and its fragments, confirming the structure of compounds like this compound. In biomedical research, advanced MS techniques such as matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) have been used to visualize the spatial distribution and metabolism of isotopically labeled phenylalanine in tissues, such as non-small cell lung carcinoma xenografts. nih.gov This provides valuable insights into amino acid kinetics within a heterogeneous tumor microenvironment. nih.gov Furthermore, MS is instrumental in protein characterization, where it can identify peptides containing specific amino acids following enzymatic digestion, as demonstrated in the analysis of phenylalanine aminopeptidase. researchgate.net

In Vitro and In Vivo Research Models

The biological evaluation of this compound relies on a combination of in vitro cell-based assays and in vivo animal studies to understand its transport, biodistribution, and efficacy.

In vitro studies using various human tumor cell lines are fundamental for the initial assessment of iodinated phenylalanine analogs. These studies are designed to measure cellular uptake and elucidate the mechanism of transport. Research on radiolabeled 2-iodo-L-phenylalanine has been conducted across a wide array of cancer cell lines, including those from rhabdomyosarcoma (R1M), lung cancer (A549), melanoma (A2058, C32), glioma (C6, 9L, U87 MG), pancreatic cancer (Capan2), and colon cancer (HT29). researchgate.netugent.beresearchgate.netnih.gov

A consistent finding from these studies is that the uptake of L-phenylalanine analogs is primarily mediated by the L-type amino acid transporter 1 (LAT1), a transporter often overexpressed in cancer cells. ugent.beresearchgate.net The function of LAT1 is confirmed through competition assays. ugent.beresearchgate.net Comparative studies are often performed, evaluating the uptake of the novel analog against established tracers or the D-isomer of the same compound. researchgate.netugent.beresearchgate.net For example, studies with fluorinated phenylalanine analogs in MCF-7 (breast cancer) and PC-3 (prostate cancer) cells showed significantly higher uptake for the L-isomer compared to the established tracer [18F]FET. nih.gov These cell-based models are crucial for the initial screening and mechanistic understanding before proceeding to more complex in vivo experiments. medchemexpress.com

Table 2: Summary of In Vitro Studies with Iodinated/Halogenated Phenylalanine Analogs

Cell Line Cancer Type Compound Studied Key Findings Source
R1M, A549, A2058, C6, etc. Various [123I]-2-iodo-L-phenylalanine Transport identified as LAT1-mediated. ugent.beresearchgate.net
9L Glioma [18F]-Fluoroethyl-phenylalanine (FEP) Uptake is selective for system L, preferring the LAT1 subtype. researchgate.net
MCF-7, PC-3, U87 MG Breast, Prostate, Glioblastoma 3-L-[18F]FPhe Uptake in MCF-7 and PC-3 cells was significantly higher than [18F]FET. nih.gov
A549 Non-Small Cell Lung Carcinoma 4-Borono-L-phenylalanine (BPA) Used to study LAT1-mediated transport and the effect of pre-loading with other amino acids. nih.gov

Following promising in vitro results, animal models are employed to investigate the in vivo pharmacology, including biodistribution, pharmacokinetics (PK), and efficacy. minervaimaging.com The most common models involve tumor-bearing immunocompromised rodents, such as athymic mice. ugent.beresearchgate.net These mice are inoculated with human tumor cell lines to create xenografts, allowing for the evaluation of tumor-specific uptake of the compound in a living system. minervaimaging.com

Studies using these models have shown that radiolabeled iodo-L-phenylalanine analogs exhibit high and specific uptake in tumors with a general characteristic of renal clearance. ugent.beresearchgate.net The biodistribution is assessed by measuring the compound's concentration in the tumor versus various organs (e.g., blood, liver, kidneys) at different time points post-injection. researchgate.netugent.be Imaging techniques, such as dynamic planar imaging or positron emission tomography (PET), are used to visualize the tracer's accumulation in the tumor. researchgate.netugent.beresearchgate.netnih.gov For instance, small animal PET imaging has been used to compare novel phenylalanine analogs to established ones in rats bearing 9L glioma tumor models. researchgate.net These animal models are indispensable for preclinical validation, providing essential data on in vivo behavior before any potential translation to clinical settings. nih.gov

Ethical Considerations in Biomedical Research Involving Radiolabeled Compounds

The use of radiolabeled compounds such as this compound in biomedical research necessitates a robust ethical framework to ensure the protection and welfare of human participants. This framework is built upon foundational principles of respect for persons, beneficence, and justice, which are operationalized through rigorous review processes and informed consent procedures. Research involving ionising radiation, even at the low doses typically associated with diagnostic imaging, requires careful justification and optimisation to minimise risks while maximising potential benefits.

A cornerstone of ethical research is the independent review of study protocols by an Institutional Review Board (IRB) or an equivalent ethics committee. These bodies are tasked with scrutinising all aspects of a proposed study to ensure that the research is scientifically sound and that the risks to participants are reasonable in relation to the anticipated benefits for the individual or for society. For research involving radiolabeled compounds, this review process pays special attention to the justification for using ionising radiation, the qualifications of the research team, and the adequacy of radiation safety measures.

Informed Consent: A critical component of ethical research is the informed consent process. For studies involving radiolabeled compounds like this compound, prospective participants must be provided with comprehensive information about the study in a clear and understandable manner. This includes the purpose of the research, the procedures involved, the expected duration of participation, and a detailed explanation of the potential risks and benefits.

Key elements that must be addressed in the informed consent document for research with radiolabeled compounds include:

Nature of the Radiopharmaceutical: A lay-language description of the radiolabeled compound and why it is being used in the research.

Radiation Exposure: A clear statement about the amount of radiation exposure the participant will receive, often contextualised by comparing it to natural background radiation or common medical imaging procedures.

Potential Risks: A description of the potential short-term and long-term risks associated with radiation exposure, even if these risks are considered to be low.

Voluntary Participation: An explicit statement that participation is voluntary and that the participant can withdraw at any time without penalty or loss of benefits to which they are otherwise entitled.

Confidentiality: An explanation of how personal and medical information will be kept confidential.

In clinical trials of similar compounds, such as 4-[131I]iodo-L-phenylalanine, patients were extensively informed about possible adverse effects and were required to sign a written informed consent form. The study protocols for such research are subject to approval by an institutional review board and interdisciplinary tumour boards nih.gov.

Risk-Benefit Assessment: The principle of beneficence requires that the potential benefits of the research outweigh the risks to the participants. In the context of radiolabeled compounds, the primary risk is the exposure to ionising radiation. Therefore, the research protocol must demonstrate that the study is well-designed to answer a valuable scientific question and that the amount of radiation is as low as reasonably achievable (the ALARA principle).

The following table outlines the key considerations in the risk-benefit assessment for research involving radiolabeled compounds:

Potential Benefits Potential Risks Mitigation Strategies
Advancing scientific knowledge of disease processesExposure to ionising radiationAdherence to the ALARA (As Low As Reasonably Achievable) principle
Development of new diagnostic toolsPotential for stochastic (e.g., cancer) and deterministic (e.g., tissue reactions) effects of radiationUse of the smallest possible radiopharmaceutical dose to achieve the desired imaging quality
Potential for direct benefit to the participant (in therapeutic trials)Discomfort or anxiety related to the imaging procedureThorough screening of participants to exclude those at higher risk (e.g., pregnant women)
Improved patient outcomes in the futureAllergic reactions to the compound (rare)Careful monitoring of participants during and after the procedure

Vulnerable Populations: Additional ethical safeguards are necessary when research involves vulnerable populations, such as children, pregnant women, and individuals with cognitive impairments. For these groups, the justification for their inclusion in the research must be particularly strong, and the risks must be minimised to the greatest extent possible.

Data and Safety Monitoring: Ongoing monitoring of the research is essential to protect participants. A Data and Safety Monitoring Board (DSMB) may be established for clinical trials, particularly those that involve more than minimal risk. The DSMB is an independent group of experts that reviews accumulating data from a clinical trial to ensure the safety of participants and the integrity of the data.

The following table summarises the roles of different bodies in the ethical oversight of research with radiolabeled compounds:

Oversight Body Primary Responsibilities
Institutional Review Board (IRB) / Ethics Committee - Initial and continuing review of the research protocol- Ensuring the adequacy of the informed consent process- Evaluating the risk-benefit ratio- Protecting the rights and welfare of research participants
Radiation Safety Committee (RSC) - Reviewing the radiation safety aspects of the research protocol- Ensuring compliance with institutional and regulatory radiation dose limits- Overseeing the safe handling and administration of radioactive materials
Data and Safety Monitoring Board (DSMB) - Periodically reviewing and evaluating the accumulated study data for participant safety, study conduct, and progress- Making recommendations concerning the continuation, modification, or termination of the trial

In preclinical studies of similar compounds, such as 3-l- and 3-d-[18F]Fluorophenylalanines, all animal experiments were carried out in accordance with EU directives and German animal welfare laws and were approved by the relevant regional authorities nih.gov. This highlights the ethical oversight that extends to all stages of radiopharmaceutical development.

Future Directions and Emerging Research Areas

Development of New Iodo-L-Phenylalanine Derivatives with Enhanced Properties

The development of new derivatives of iodo-L-phenylalanine is a dynamic area of research aimed at creating compounds with enhanced properties for both imaging and therapy. chemimpex.com Scientists are exploring modifications to the core structure to improve tumor targeting, optimize pharmacokinetic profiles, and increase therapeutic efficacy. chemimpex.com Research efforts include the synthesis of analogues with different radioisotopes of iodine and other halogens to suit various applications. nih.govacs.org

One area of focus is the creation of derivatives for peptide synthesis, allowing for the generation of radiolabeled peptides with high affinity for specific cellular targets. acs.org For instance, novel radioiodinated phenylacetamide and its homologs are being investigated as theranostic agents for conditions like malignant melanoma, showing high binding affinity to melanin. nih.gov The goal is to develop agents that not only provide clear diagnostic images but also deliver a potent therapeutic payload directly to cancer cells. nih.gov

Key objectives in the development of new derivatives include:

Improved Tumor-to-Background Ratios: Enhancing the specificity of uptake in tumor cells while minimizing accumulation in healthy tissues.

Optimized Retention: Modifying the structure to achieve prolonged retention within the tumor, which is particularly crucial for therapeutic applications. nih.gov

Versatile Radiolabeling: Designing precursors that facilitate easier and more efficient labeling with a variety of radionuclides for both diagnostic (e.g., Iodine-123, Iodine-124) and therapeutic (e.g., Iodine-131, Astatine-211) purposes. nih.govgoogle.com

Derivative TypeResearch GoalPotential Application
Radioiodinated PhenylacetamidesHigh melanin-specific bindingTheranostics for Malignant Melanoma nih.gov
N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl esterPrecursor for radiolabeled peptide synthesisTargeted Radiopharmaceuticals acs.org
2-iodo-phenylalanine (D and L forms)Evaluation of different isomers for tumor targetingCancer Imaging and Therapy nih.govresearchgate.net
4-[*I]iodo-L-phenylalanineImproved no-carrier-added synthesisTumor Imaging and Therapy nih.gov

Integration with Advanced Imaging Modalities

While 3-Iodo-L-phenylalanine and its derivatives are well-established tracers for Single Photon Emission Computed Tomography (SPECT), research is actively exploring their integration with more advanced and multimodal imaging platforms. researchgate.netsnmjournals.org The use of p-[¹²⁴I]iodo-L-phenylalanine, a positron emitter, has demonstrated its utility as a tool for Positron Emission Tomography (PET) imaging, offering improved image quality for diagnosis and postoperative monitoring of gliomas. nih.govresearchgate.net

The future of medical imaging lies in multimodal approaches that combine the strengths of different techniques to provide a comprehensive understanding of disease. nih.govresearchgate.net There is growing interest in developing "omniparticle" contrast agents that can be visualized by multiple modalities, such as PET, SPECT, Magnetic Resonance Imaging (MRI), and Computed Tomography (CT). nih.govnih.govfrontiersin.org Iodo-L-phenylalanine derivatives could be incorporated into such nanoparticle-based platforms. nih.gov For example, an iron oxide nanoparticle core (for MRI) could be functionalized with a chelator for a PET radionuclide and an iodine-containing molecule like a phenylalanine derivative to provide a CT signal. nih.gov

This integration would allow for the simultaneous acquisition of anatomical and functional information, leading to more accurate diagnosis, treatment planning, and monitoring.

Imaging ModalityRole of Iodo-L-Phenylalanine DerivativeAdvantages
SPECT (Single Photon Emission Computed Tomography)Radiotracer (e.g., with ¹²³I) for visualizing amino acid uptake. nih.govsnmjournals.orgHigh specificity for glioma detection. researchgate.net
PET (Positron Emission Tomography)Radiotracer (e.g., with ¹²⁴I) for higher resolution imaging. nih.govresearchgate.netImproved image quality and quantitative analysis. researchgate.net
Multimodal (PET/CT, PET/MRI) As part of a larger nanoparticle contrast agent. nih.govnih.govCombines functional data from PET with anatomical detail from CT/MRI. nih.gov

Novel Therapeutic Strategies Based on this compound Derivatives

Beyond diagnostics, iodo-L-phenylalanine derivatives are promising candidates for novel therapeutic strategies, particularly in the realm of targeted radionuclide therapy (TRT). nih.govmdpi.com The principle of TRT is to use a molecule that selectively accumulates in tumor cells to deliver a cytotoxic dose of radiation from a conjugated radionuclide. mdpi.com

The prolonged retention of p-iodo-L-phenylalanine in gliomas makes it an attractive vehicle for delivering therapeutic isotopes like Iodine-131 (¹³¹I), a β-emitter. nih.govnih.gov Clinical studies have explored the use of p-¹³¹I-iodo-L-phenylalanine (¹³¹I-IPA) for systemic endoradiotherapy in patients with refractory gliomas, demonstrating that the treatment can be well-tolerated and produce measurable anti-tumor effects. nih.govsnmjournals.org

Emerging research also points to other therapeutic avenues:

Alpha-Particle Therapy: There is potential for labeling phenylalanine derivatives with α-emitting radionuclides such as Astatine-211 (²¹¹At). google.com Alpha particles deliver high-energy radiation over a very short path length, making them highly cytotoxic to targeted cancer cells while sparing adjacent healthy tissue. google.commdpi.com

Radiosensitization: It has been discovered that this compound and 4-iodo-L-phenylalanine possess an intrinsic radiosensitizing effect. google.com This means they can make cancer cells more susceptible to the cell-killing effects of external beam radiation therapy. google.com Combining systemic administration of these compounds with conventional radiotherapy could therefore enhance treatment outcomes. snmjournals.orgresearchgate.net

Combination Therapies: The efficacy of ¹³¹I-IPA has been shown to be enhanced when combined with external beam photon radiotherapy in preclinical models of malignant glioma, suggesting a synergistic effect that warrants further clinical investigation. snmjournals.orgresearchgate.net

Deeper Mechanistic Understanding of Cellular Interactions

A fundamental understanding of how this compound interacts with cells is crucial for optimizing its use and designing more effective derivatives. mdpi.com Current research indicates that its uptake into tumor cells is primarily mediated by specific amino acid transporters that are overexpressed in many cancers, namely the L-system (such as LAT1) and the ASC-system. snmjournals.orgnih.govresearchgate.net

Future research will aim to elucidate these mechanisms in greater detail. Key questions to be addressed include:

Transporter Specificity: Precisely which subtypes of amino acid transporters are responsible for the uptake of iodo-L-phenylalanine in different types of cancer?

Intracellular Fate: Once inside the cell, what is the metabolic fate of the molecule? While protein incorporation appears to be low, a more detailed characterization of its intracellular trafficking and metabolism is needed. nih.gov

Structure-Activity Relationships: How do specific structural modifications to the phenylalanine molecule affect its affinity for different transporters and its subsequent biological activity? chemimpex.com

Advanced techniques in molecular biology and cell imaging will be instrumental in answering these questions. For example, genetically engineering cells to express or lack certain transporters can clarify their role in uptake. gce4all.orgnih.gov This deeper mechanistic knowledge will enable the rational design of new iodo-L-phenylalanine derivatives with tailored properties for improved cancer diagnosis and therapy. chemimpex.com

Q & A

Q. What experimental designs address batch-to-batch variability in this compound used for structure-activity relationship (SAR) studies?

  • Methodological Answer : Robust SAR requires standardized synthesis protocols (e.g., ISO 9001-certified procedures) and Quality-by-Design (QbD) approaches. Multivariate analysis (e.g., PCA of NMR/HRMS data) identifies critical quality attributes (CQAs) like residual solvent levels (<0.1% acetic acid) impacting biological activity .

Notes on Evidence Utilization

  • Synthesis and stability data are derived from pharmaceutical formulation guidelines () and structural analogs ().
  • Methodological frameworks (e.g., QbD, ICH guidelines) align with research design principles in .
  • Spectral and computational references adhere to authoritative sources (NIST, AMBER) as per .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.